Piperidine-2-carboxamide hydrochloride

描述

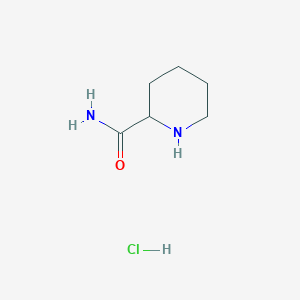

Structure

3D Structure of Parent

属性

IUPAC Name |

piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-6(9)5-3-1-2-4-8-5;/h5,8H,1-4H2,(H2,7,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDJHYMGDCMMSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization for Piperidine 2 Carboxamide Hydrochloride

Tabulated Chemical and Physical Properties

The fundamental properties of (S)-Piperidine-2-carboxamide hydrochloride are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (S)-Piperidine-2-carboxamide hydrochloride | lookchem.com |

| CAS Number | 78058-42-1 | lookchem.com |

| Molecular Formula | C₆H₁₂N₂O·HCl | lookchem.com |

| Molecular Weight | 164.63 g/mol | lookchem.com |

| Appearance | White to off-white solid | N/A |

| Melting Point | 254 °C | N/A |

| Solubility | Soluble in water | N/A |

Note: Some data, such as appearance and melting point, are for related piperidine (B6355638) carboxamide compounds as specific data for the hydrochloride salt is not consistently available in the cited literature.

Alternative Amide Formation Strategies

Spectroscopic Data Analysis

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

For Piperidine-2-carboxamide (B12353) hydrochloride, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the piperidine ring and the amide protons. The protons on the carbon adjacent to the nitrogen and the carbonyl group would likely appear at a lower field due to deshielding effects. The amide protons would typically present as broad signals.

In the ¹³C NMR spectrum, six distinct carbon signals would be anticipated. The carbonyl carbon of the amide group would be the most downfield signal. The carbons of the piperidine ring would appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Piperidine-2-carboxamide hydrochloride would be expected to exhibit characteristic absorption bands. A strong absorption band corresponding to the C=O stretching of the amide group would be prominent, typically in the region of 1630-1680 cm⁻¹. The N-H stretching vibrations of the amide and the piperidinium (B107235) hydrochloride would be observed in the region of 3000-3400 cm⁻¹. C-H stretching vibrations of the aliphatic piperidine ring would appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show the molecular ion peak for the free base (C₆H₁₂N₂O) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 128.17 g/mol ). tajpharma.com Fragmentation patterns could provide further structural information.

Crystallographic Data

Synthesis and Manufacturing

The synthesis of this compound is of interest for its use as a building block in further chemical synthesis. The general approaches involve the formation of the piperidine ring and the introduction or modification of the carboxamide group.

General Synthetic Routes to the Piperidine-2-carboxamide Scaffold

Several general strategies can be employed for the synthesis of the piperidine-2-carboxamide scaffold. One common approach begins with piperidine-2-carboxylic acid (pipecolic acid), which is a commercially available starting material. The carboxylic acid can be converted to the corresponding carboxamide through various standard peptide coupling reactions. This typically involves activating the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with ammonia (B1221849). nih.gov

Another major synthetic route to piperidine derivatives is the hydrogenation of corresponding pyridine (B92270) precursors. ontosight.ai For the synthesis of Piperidine-2-carboxamide, this would involve the reduction of pyridine-2-carboxamide. This reaction is typically carried out using a metal catalyst, such as palladium, platinum, or rhodium, under a hydrogen atmosphere. The conditions for this hydrogenation need to be carefully controlled to achieve complete saturation of the pyridine ring without affecting the carboxamide group.

Industrial Manufacturing Considerations

For the industrial-scale production of this compound, several factors must be considered, including the cost and availability of starting materials, the efficiency and safety of the chemical transformations, and the ease of purification of the final product. The choice of synthetic route would likely favor a process that minimizes the number of steps and utilizes readily available and less hazardous reagents.

The final step in the manufacturing process would be the formation of the hydrochloride salt. This is typically achieved by treating a solution of the piperidine-2-carboxamide free base with hydrochloric acid. The resulting salt often precipitates from the solution and can be isolated by filtration and then dried. The purity of the final product is critical and would be assessed using analytical techniques such as HPLC, NMR, and elemental analysis.

Applications in Research

This compound serves as a valuable starting material and intermediate in various areas of chemical research, particularly in medicinal chemistry and organic synthesis.

Use as a Precursor in Medicinal Chemistry

The piperidine-2-carboxamide scaffold is a key structural element in a number of biologically active molecules. Researchers in medicinal chemistry utilize this compound as a precursor to synthesize more complex derivatives for evaluation as potential therapeutic agents. For instance, the secondary amine of the piperidine ring can be functionalized through N-alkylation or N-acylation to introduce a variety of substituents. These modifications can significantly impact the biological activity of the resulting compounds.

Studies have shown that derivatives of piperidine carboxamides have potential as calpain inhibitors, which are of interest for the treatment of various pathological conditions. nih.gov The synthesis of these inhibitors often involves the use of a piperidine carboxamide core that is further elaborated.

Role as a Building Block in Organic Synthesis

In the broader context of organic synthesis, this compound is a useful bifunctional building block. The presence of both a nucleophilic secondary amine (which can be deprotonated to its free base form) and a carboxamide group allows for a range of chemical transformations. It can be used in the construction of bicyclic and polycyclic systems, as well as in the synthesis of libraries of compounds for high-throughput screening. The defined stereochemistry of chiral versions of this compound makes it a valuable component in asymmetric synthesis.

Spectroscopic Characterization and Structural Elucidation of Piperidine 2 Carboxamide Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including Piperidine-2-carboxamide (B12353) hydrochloride. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule's connectivity and three-dimensional structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of Piperidine-2-carboxamide hydrochloride is expected to exhibit distinct signals corresponding to the protons of the piperidine (B6355638) ring and the carboxamide group. The hydrochloride form of the amine will influence the chemical shifts of the neighboring protons. The expected chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the carboxamide group.

The proton at the C2 position (α- to the carboxamide and the nitrogen) is anticipated to be the most downfield of the ring protons due to the influence of both adjacent electron-withdrawing groups. The protons on the nitrogen atom will likely appear as a broad signal due to quadrupole broadening and exchange with the solvent. The protons of the carboxamide group (-CONH₂) are also expected to be present, potentially as two distinct signals due to restricted rotation around the C-N bond.

A representative, detailed analysis of the expected ¹H NMR spectrum is presented in Table 1. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration used for the analysis.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |

|---|---|---|---|

| H2 | 3.5 - 3.8 | dd | J = 11.0, 4.0 |

| H3ax | 1.8 - 2.0 | m | |

| H3eq | 2.1 - 2.3 | m | |

| H4ax | 1.5 - 1.7 | m | |

| H4eq | 1.9 - 2.1 | m | |

| H5ax | 1.6 - 1.8 | m | |

| H5eq | 2.0 - 2.2 | m | |

| H6ax | 3.0 - 3.2 | m | |

| H6eq | 3.3 - 3.5 | m | |

| NH₂ (Amide) | 7.0 - 7.5 | br s |

Note: This data is predicted based on the analysis of similar piperidine structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound will provide information on the number of unique carbon environments in the molecule. The spectrum is expected to show six distinct signals, one for each carbon atom of the piperidine ring and one for the carbonyl carbon of the carboxamide group.

The carbonyl carbon (C=O) of the carboxamide group is expected to be the most downfield signal, typically appearing in the range of 170-180 ppm. The C2 carbon, being attached to both the nitrogen and the carbonyl group, will also be significantly downfield compared to the other ring carbons. The chemical shifts of the other piperidine ring carbons will be influenced by their proximity to the nitrogen atom.

Table 2 outlines the predicted chemical shifts for the carbon atoms in this compound.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 55 - 60 |

| C3 | 25 - 30 |

| C4 | 20 - 25 |

| C5 | 25 - 30 |

| C6 | 45 - 50 |

Note: This data is based on predicted values and analysis of related compounds. Experimental verification is required for confirmation.

Advanced NMR Techniques for Stereochemical Assignment

The stereochemistry of this compound, particularly the relative configuration at the C2 position, can be unequivocally determined using advanced 2D NMR techniques. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful for this purpose. chemicalbook.comnih.govipb.pt

These experiments detect through-space interactions between protons that are in close proximity. For instance, a NOESY experiment would be expected to show correlations between the H2 proton and specific axial or equatorial protons on the adjacent C3 and C6 positions. The pattern of these NOE cross-peaks would provide definitive evidence for the axial or equatorial orientation of the carboxamide group at the C2 position, thus confirming the stereochemistry of the molecule. For example, a strong NOE between H2 and an axial proton on an adjacent carbon would suggest an axial orientation for H2, and consequently an equatorial orientation for the carboxamide group.

Mass Spectrometry (MS) Applications

Mass spectrometry is a crucial analytical technique for confirming the molecular weight and elemental formula of this compound. It also serves as a powerful tool for assessing the purity of the compound when coupled with a separation technique like liquid chromatography.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound (C₆H₁₂N₂O·HCl), the protonated molecule [M+H]⁺ would be observed in the positive ion mode.

The expected exact mass of the protonated molecule (C₆H₁₃N₂O⁺) can be calculated and compared with the experimentally determined value. The high accuracy of HRMS, typically within a few parts per million (ppm), allows for the confident assignment of the molecular formula.

Table 3: Expected HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

|---|

The observation of a molecular ion with a mass that matches the calculated value to within a very small error margin provides strong evidence for the identity of the compound.

LC-MS for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. scielo.brresearchgate.net This technique is invaluable for assessing the purity of a sample of this compound and confirming its identity.

In an LC-MS analysis, the sample is first separated on an HPLC column. The eluent from the column is then introduced into the mass spectrometer. The resulting chromatogram will show a major peak corresponding to this compound, and the retention time of this peak can be used as a characteristic identifier. The mass spectrum of this peak will show the molecular ion corresponding to the compound, further confirming its identity. The absence of significant additional peaks in the chromatogram would indicate a high degree of purity. LC-MS/MS can also be used to generate characteristic fragmentation patterns for the molecule, providing an additional layer of structural confirmation. scielo.brresearchgate.net

Electron Impact Mass Spectrometry (EIMS)

Electron Impact Mass Spectrometry (EIMS) is a powerful technique for determining the molecular weight and elucidating the structure of compounds by analyzing the fragmentation patterns of molecular ions. In the EIMS of Piperidine-2-carboxamide, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the free base (128.17 g/mol ).

The fragmentation of amides under EI conditions is well-documented. A primary and characteristic fragmentation pathway for amides is the α-cleavage of the bond between the carbonyl carbon and the nitrogen atom (N–CO cleavage). nih.gov This cleavage results in the formation of a stable acylium ion. For Piperidine-2-carboxamide, this would involve the loss of the piperidine ring as a neutral amine, although cleavage retaining the charge on the nitrogen-containing fragment is also possible.

Another significant fragmentation process involves the piperidine ring itself. The fragmentation of the hexahydropyridine ring often proceeds via cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), which is a common pathway for aliphatic amines. libretexts.org This leads to the expulsion of neutral fragments and the formation of characteristic ions. The mass spectrum of piperidine shows a base peak at m/z 84, corresponding to the loss of a hydrogen atom, and other significant fragments resulting from ring cleavage. nist.gov For Piperidine-2-carboxamide, fragments corresponding to the piperidine ring and the carboxamide group would be expected.

Table 1: Prominent Ions in the EIMS of Piperidine-2-carboxamide This table is based on theoretical fragmentation patterns for amides and piperidine derivatives.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 128 | [C₆H₁₂N₂O]⁺ | Molecular Ion (M⁺) |

| 84 | [C₅H₁₀N]⁺ | Loss of carboxamide group (-CONH₂) |

| 70 | [C₄H₈N]⁺ | Ring fragmentation of piperidine |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrational modes of the amide group, the piperidine ring, and the ammonium (B1175870) salt.

The presence of the hydrochloride salt results in a broad absorption band in the 2500-3000 cm⁻¹ region, which is characteristic of the N-H stretching vibration of the secondary ammonium ion (R₂NH₂⁺). rsc.org The primary amide group gives rise to two distinct N-H stretching bands, typically observed between 3100 and 3500 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is expected to appear as a strong absorption in the 1630-1680 cm⁻¹ range. mdpi.com The N-H bending vibration (Amide II band) is typically found between 1515 and 1570 cm⁻¹. mdpi.com Vibrations associated with the piperidine ring, such as C-H and C-C stretching, will also be present.

Table 2: Key FT-IR Absorption Bands for this compound Data is compiled from typical values for the relevant functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3350, ~3180 | Asymmetric & Symmetric N-H Stretch | Amide (-CONH₂) |

| ~2800-3000 | C-H Stretch | Piperidine Ring |

| ~2500-3000 (broad) | N⁺-H Stretch | Ammonium (-NH₂⁺-) |

| ~1660 | C=O Stretch (Amide I) | Amide (-CONH₂) |

| ~1550 | N-H Bend (Amide II) | Amide (-CONH₂) |

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy complements FT-IR by providing information on the vibrations of non-polar bonds. For this compound, Raman analysis is particularly useful for studying the skeletal vibrations of the piperidine ring. The C-C and C-H symmetric stretching and bending modes of the aliphatic ring, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. The C=O stretch of the amide group is also typically Raman active. Studies on similar molecules like piperidine-3-carboxylic acid have utilized Raman spectroscopy to assign these vibrational modes. researchgate.net

Table 3: Characteristic Raman Shifts for this compound This table presents expected Raman shifts based on analysis of similar structures.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~2850-2950 | C-H Stretching |

| ~1660 | C=O Stretching (Amide I) |

| ~1440 | CH₂ Bending/Deformation |

| ~1030 | C-C Ring Breathing |

Attenuated Total Reflectance (ATR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique used with FT-IR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation. the-ltg.org The technique is based on the principle of total internal reflection. unige.ch An infrared beam is passed through an ATR crystal with a high refractive index, creating an evanescent wave that penetrates a short distance into the sample placed in contact with the crystal. unige.ch

For this compound, ATR-FTIR would yield a spectrum that is qualitatively very similar to that obtained by traditional transmission FT-IR. The positions of the key absorption bands for the amide, ammonium, and piperidine functional groups would be consistent with those listed in the FT-IR section. This method is widely used for the characterization of pharmaceutical compounds due to its simplicity and speed. nih.gov

Table 4: Expected ATR-FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Vibration |

|---|---|

| ~3350, ~3180 | Amide N-H Stretch |

| ~2800-3000 | Aliphatic C-H Stretch |

| ~2500-3000 | Ammonium N⁺-H Stretch |

| ~1660 | Amide C=O Stretch (Amide I) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. The technique is most sensitive to compounds containing chromophores, such as conjugated π-systems or aromatic rings.

This compound lacks significant chromophores. The piperidine ring is saturated, and the amide group does not possess extended conjugation. Therefore, it is not expected to exhibit strong absorption in the conventional UV-Vis range (200-800 nm). Any observed absorption would likely be weak and occur at wavelengths below 220 nm. This absorption would be attributable to n→σ* (non-bonding to sigma antibonding) transitions of the lone pair electrons on the nitrogen and oxygen atoms. The UV spectrum of the parent piperidine molecule shows no significant absorption above 200 nm. nist.gov

Table 5: UV-Vis Absorption Characteristics of this compound

| λmax (nm) | Type of Electronic Transition | Chromophore |

|---|

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Through single-crystal or powder XRD analysis, it is possible to determine the unit cell dimensions, space group, and precise atomic coordinates of this compound. This data reveals detailed information about bond lengths, bond angles, molecular conformation, and intermolecular interactions such as hydrogen bonding.

In the crystal lattice of this compound, extensive hydrogen bonding is expected. The ammonium proton, the two amide protons, and the chloride ion would act as hydrogen bond donors and acceptors, creating a robust three-dimensional network that defines the crystal packing. The piperidine ring would likely adopt a stable chair conformation.

Table 6: Predicted Crystallographic Parameters for this compound Parameters are hypothetical, based on data from analogous structures.

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, P2₁/n, Pbcn |

| Key Intermolecular Forces | Hydrogen bonding (N-H···O, N⁺-H···Cl⁻, N-H···Cl⁻) |

Due to the absence of specific experimental data for "this compound" in the public domain and scientific literature accessible through search methodologies, a detailed article with specific research findings and data tables on its thermal analysis cannot be provided at this time. Extensive searches for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) data specific to this compound did not yield any relevant results.

Scientific analysis, particularly in areas like spectroscopic and thermal characterization, relies on published, peer-reviewed data to ensure accuracy and reliability. Without access to such specific data for the target compound, any attempt to generate the requested content would be speculative and would not meet the required standards of a professional and authoritative scientific article.

General information regarding the techniques of DSC and TGA is available. DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature. TGA measures the mass of a sample over time as the temperature changes. These techniques are crucial for characterizing the thermal properties of chemical compounds. However, without experimental application of these techniques to this compound, no specific data on its melting point, decomposition temperature, or other thermal events can be reported.

It is recommended to consult specialized chemical research databases, academic journals, or analytical service providers who may have proprietary data on this specific compound. Should such data become publicly available, a detailed article as per the requested structure could be generated.

Computational Chemistry and Molecular Modeling Studies of Piperidine 2 Carboxamide Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental electronic structure of a molecule. These calculations can predict a wide range of properties, from molecular geometries to spectroscopic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is often employed to determine optimized geometries, reaction energies, and other electronic properties. A review of publicly available scientific literature reveals a lack of specific DFT studies focused on Piperidine-2-carboxamide (B12353) hydrochloride. While DFT has been applied to various derivatives of piperidine-carboxamide, dedicated computational analyses of the parent hydrochloride salt are not readily found.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO is a key parameter in determining molecular properties. There are no specific FMO analyses for Piperidine-2-carboxamide hydrochloride reported in the available scientific literature.

Reactivity Descriptors (e.g., ALIE, Fukui Functions)

Reactivity descriptors, such as the Average Local Ionization Energy (ALIE) and Fukui functions, are derived from quantum chemical calculations to predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. A comprehensive search of scientific databases indicates that studies detailing these specific reactivity descriptors for this compound have not been published.

Prediction of Spectroscopic Parameters (e.g., simulated NMR, IR, UV)

Computational methods can simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV) spectra. These simulations can aid in the interpretation of experimental data. However, there are no published computational studies that present simulated NMR, IR, or UV spectra specifically for this compound.

Molecular Dynamics Simulations

Conformational Analysis in Solution Environments

The three-dimensional structure of this compound is not static; it exists as an ensemble of interconverting conformations, particularly in a solution environment. Conformational analysis aims to identify the most stable, low-energy conformations and to understand the energetic barriers between them. The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of the carboxamide group at the C2 position introduces the possibility of axial and equatorial orientations for this substituent.

Computational studies on similar 2-substituted piperazines have indicated a preference for the axial conformation in certain cases. nih.gov Density Functional Theory (DFT) is a commonly employed quantum mechanical method to investigate the conformational preferences of such molecules. colab.ws These calculations can determine the relative energies of different conformers, taking into account the influence of solvent through implicit solvation models like the Solvation Model Density (SMD). mdpi.com For this compound, the protonation of the piperidine nitrogen would further influence the conformational equilibrium, potentially favoring conformations that maximize the separation of charged groups and minimize intramolecular steric clashes. Natural Bond Orbital (NBO) analysis can also be utilized to understand the intramolecular interactions, such as hydrogen bonds, that stabilize particular conformations. colab.wsnih.gov

Table 1: Computational Methods in Conformational Analysis

| Method | Application to this compound | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of relative energies of axial and equatorial conformers. | Predicts the most stable conformation in different environments. |

| Implicit Solvation Models (e.g., SMD) | Simulates the effect of a solvent on conformational preferences. | Reveals how the solution environment influences the conformational equilibrium. |

| Natural Bond Orbital (NBO) Analysis | Identifies and quantifies intramolecular stabilizing interactions. | Explains the electronic factors contributing to conformational stability. |

Ligand-Protein Interaction Dynamics

While static pictures of ligand-protein binding are useful, the reality is a dynamic process. Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.govresearchgate.netnih.govrjpbr.comresearchgate.net An MD simulation of this compound bound to a protein target would provide a detailed view of the flexibility of both the ligand and the protein, as well as the specific interactions that stabilize the complex.

These simulations can reveal:

Conformational Changes: How the protein and ligand adapt their conformations upon binding.

Interaction Stability: The persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation time.

Water Dynamics: The role of water molecules in mediating ligand-protein interactions.

Binding Pathways: In some cases, how the ligand enters and exits the binding site.

By analyzing the trajectory of an MD simulation, researchers can gain a deeper understanding of the factors contributing to binding affinity and selectivity. nih.gov This information is crucial for optimizing lead compounds in drug discovery.

Table 2: Insights from Molecular Dynamics Simulations

| Parameter Analyzed | Information Gained |

|---|---|

| Root Mean Square Deviation (RMSD) | Assesses the stability of the ligand-protein complex over time. |

| Root Mean Square Fluctuation (RMSF) | Identifies flexible regions of the protein upon ligand binding. |

| Hydrogen Bond Analysis | Determines the occupancy and lifetime of specific hydrogen bonds. |

| Binding Free Energy Calculations | Estimates the strength of the ligand-protein interaction. |

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com This technique is widely used to predict the binding mode of a ligand, such as this compound, within the active site of a protein.

Prediction of Binding Modes and Affinities

Docking algorithms generate a series of possible binding poses of the ligand in the protein's binding site and then use a scoring function to rank these poses. colab.wsresearchgate.net The top-ranked poses represent the most likely binding modes. These predicted binding modes can reveal key interactions, such as:

Hydrogen bonds: with specific amino acid residues.

Hydrophobic interactions: with nonpolar residues.

Electrostatic interactions: between charged groups.

The scoring functions also provide an estimate of the binding affinity, which can be used to prioritize compounds for experimental testing. For instance, docking studies of piperidine carboxamide derivatives have been used to predict their binding to targets like the anaplastic lymphoma kinase (ALK). researchgate.net

Identification of Receptor Allosteric Binding Sites

In addition to binding at the primary (orthosteric) site, some ligands can bind to other sites on a protein, known as allosteric sites. frontiersin.orgnih.gov Binding at an allosteric site can modulate the protein's activity. mdpi.com Computational methods, including molecular docking, can be used to identify potential allosteric binding sites. nih.gov This often involves "blind docking," where the entire protein surface is searched for potential binding pockets. The discovery of piperidine-containing compounds that act as allosteric modulators for G protein-coupled receptors (GPCRs) highlights the potential for this class of molecules to interact with allosteric sites. mdpi.com

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Understanding the relationship between a molecule's structure and its biological activity is a cornerstone of medicinal chemistry. Computational approaches, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, are invaluable for elucidating these relationships. researchgate.netresearchgate.netnih.govnih.gov

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D properties of a series of molecules with their biological activities. researchgate.net For a series of this compound analogs, a 3D-QSAR study would involve:

Alignment: Superimposing the molecules based on a common scaffold.

Field Calculation: Calculating steric and electrostatic fields (in CoMFA) or other properties like hydrophobicity and hydrogen bond donor/acceptor fields (in CoMSIA) around the aligned molecules.

Statistical Analysis: Using statistical methods to build a model that relates the variations in these fields to the observed biological activities.

The resulting 3D-QSAR model is often visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity. researchgate.net For example, a map might show that adding a bulky group in a certain region is favorable for activity, while a positive charge in another region is detrimental. This provides a rational basis for designing new, more potent analogs. Studies on piperidine carboxamide derivatives as ALK inhibitors have successfully used 3D-QSAR to understand the importance of steric, electrostatic, and hydrophobic properties for potent inhibition. researchgate.netdntb.gov.ua

Table 3: 3D-QSAR Methodologies

| Method | Description | Application in SAR |

|---|---|---|

| CoMFA | Correlates biological activity with steric and electrostatic fields. | Identifies regions where steric bulk and charge distribution are critical for activity. |

| CoMSIA | Uses similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond fields. | Provides a more detailed understanding of the types of interactions that influence activity. |

Chemical Reactivity and Derivatization Strategies for Piperidine 2 Carboxamide Hydrochloride

Fundamental Reaction Pathways of the Piperidine-2-carboxamide (B12353) Core

The reactivity of the piperidine-2-carboxamide hydrochloride salt is centered on its two main functional groups: the piperidine (B6355638) nitrogen and the C2-carboxamide. The nitrogen atom acts as a nucleophile and a base, while the amide group can undergo hydrolysis, reduction, and other transformations.

The tertiary amine functionality, often formed via N-alkylation of the piperidine-2-carboxamide core, is susceptible to oxidation to form the corresponding N-oxide. This transformation can significantly alter the physicochemical properties of the parent molecule. The oxidation is typically achieved using various oxidizing agents that deliver an oxygen atom to the nitrogen. acs.org

Commonly employed reagents include hydrogen peroxide (H₂O₂) and organic peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA). google.comnih.gov The reaction with H₂O₂ is cost-effective and generates water as the only byproduct, making it an atom-economical choice. acs.org However, the uncatalyzed reaction can be sluggish, often requiring an excess of the oxidant or elevated temperatures to proceed to completion. acs.orggoogle.com For instance, the oxidation of a pyridine (B92270) derivative was conducted by heating with 35% H₂O₂ in acetic acid at 70°C for several days. google.com

Peroxyacids like mCPBA are highly effective for the oxidation of tertiary amines but may present cost and safety challenges on an industrial scale. nih.govresearchgate.net The choice of oxidant can be tailored based on the substrate's sensitivity and the desired scale of the reaction. The basicity of the amine is a key factor in its reactivity toward electrophilic oxidants; more basic amines are generally oxidized more readily. acs.org

| Oxidizing Agent | Typical Conditions | Key Characteristics |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Acetic acid, heat (e.g., 50-70°C) google.comgoogle.com | Cost-effective, water is the only byproduct; can be slow. acs.org |

| meta-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane (DCM) or acetone, 0°C to room temp. google.comresearchgate.net | Highly efficient and fast; potential cost and safety issues for large scale. nih.gov |

| CO₂-mediated H₂O₂ | - | Involves peroxymonocarbonate formation, leading to significantly faster oxidation rates than H₂O₂ alone. nih.gov |

The carboxamide group of piperidine-2-carboxamide can be reduced to a primary amine, yielding a (piperidin-2-yl)methanamine derivative. This transformation requires potent reducing agents due to the low reactivity of amides compared to other carbonyl compounds. chadsprep.com

Lithium aluminum hydride (LiAlH₄ or LAH) is the most common and effective reagent for this purpose. masterorganicchemistry.combyjus.com The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the carbonyl carbon of the amide. youtube.comyoutube.com This is followed by the elimination of the oxygen atom as an aluminate salt, ultimately yielding the amine after an aqueous workup. youtube.com Unlike the reduction of esters or carboxylic acids which produce alcohols, the reduction of amides with LiAlH₄ leads directly to amines. byjus.comyoutube.com

Borane (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is another powerful reagent capable of reducing amides to amines. mdpi.comacsgcipr.org Borane-based reductions often show good functional group tolerance and proceed via activation of the carbonyl oxygen by the Lewis acidic boron atom, followed by hydride transfer. acsgcipr.organdersondevelopment.com Titanium tetrachloride (TiCl₄) has been used to catalyze the reduction of amides with borane–ammonia (B1221849), providing an efficient method under milder conditions. mdpi.com

| Reducing Agent | Typical Solvent | Reaction Outcome |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Reduces primary amide to primary amine. byjus.com |

| Borane-Tetrahydrofuran (BH₃·THF) | Tetrahydrofuran (THF) | Reduces primary amide to primary amine. mdpi.com |

Direct substitution on the saturated piperidine ring is challenging but can be achieved through specific activation strategies. The reactivity varies by position (C2, C3, C4), with the C2 position being electronically activated by the nitrogen atom but also sterically hindered. researchgate.net

One powerful strategy for functionalization at the C2 position involves directed deprotonation (lithiation). nih.gov When the piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group, treatment with a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a ligand such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) can selectively remove the proton at C2. nih.govwhiterose.ac.uk The resulting organolithium intermediate can then be trapped with various electrophiles (e.g., alkyl halides, carbonyls) to introduce a substituent at the C2 position, adjacent to the carboxamide group. acs.orgresearchgate.net

Functionalization at the C3 position can be accomplished by generating an enamide anion intermediate. odu.edu This involves converting the piperidine into an enamine or a related species, which can then be deprotonated and subsequently alkylated with an appropriate electrophile. odu.edu While less common, these methods provide a route to C3-substituted piperidine derivatives. odu.edu

For piperidine-2-carboxamide derivatives that contain aromatic moieties (e.g., an N-phenyl group on the amide), standard nucleophilic aromatic substitution (SNAr) or electrophilic aromatic substitution reactions can be performed on the aromatic ring, governed by the directing effects of the existing substituents. nih.gov

The amide bond in piperidine-2-carboxamide can be cleaved through hydrolysis to yield piperidine-2-carboxylic acid. This reaction can be catalyzed by either acid or base and typically requires heating. youtube.comkhanacademy.org

Under basic conditions, a hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the amide. youtube.com This forms a tetrahedral intermediate which then collapses, expelling the amide anion (⁻NH₂) as the leaving group. A final proton transfer step yields the carboxylate salt and ammonia. Subsequent acidification of the reaction mixture protonates the carboxylate to give the final carboxylic acid product. khanacademy.org

In acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. youtube.com A series of proton transfers facilitates the departure of ammonia (as an ammonium (B1175870) ion), leaving behind the carboxylic acid. khanacademy.org This method was employed in the synthesis of (2S)-N-acetyl-2-piperidinecarboxylic acid, where the final product was obtained after acidification with hydrochloric acid. cdnsciencepub.com

Synthesis of Novel Piperidine-2-carboxamide Derivatives and Analogues

The piperidine-2-carboxamide core serves as a versatile template for creating new analogues through derivatization, most commonly at the piperidine nitrogen.

The secondary amine of the piperidine ring is a nucleophilic center that readily undergoes N-alkylation. This is one of the most common strategies for modifying the piperidine-2-carboxamide scaffold. google.com

A standard method involves reacting the piperidine derivative with an alkyl halide (e.g., benzyl (B1604629) chloride, alkyl bromide) in the presence of a base. researchgate.netechemi.com The base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), neutralizes the hydrohalic acid formed during the reaction, driving it to completion. researchgate.netacgpubs.org Common solvents for this reaction include ethanol, acetonitrile, or dimethylformamide (DMF). echemi.comacgpubs.org It is important to control the stoichiometry, as the use of excess alkyl halide can lead to the formation of a quaternary ammonium salt. researchgate.net

Another powerful technique for N-functionalization is reductive amination. This process involves the reaction of the piperidine amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated amine. This method is particularly useful for introducing more complex substituents onto the nitrogen atom. nih.gov

| Alkylation Method | Reagents | Solvent | Typical Conditions |

|---|---|---|---|

| Direct Alkylation | Alkyl Halide (R-X), K₂CO₃ or DIPEA | Acetonitrile (ACN), DMF, Ethanol (EtOH) | Room temperature to 80°C. researchgate.netechemi.comacgpubs.org |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Dichloromethane (DCM), Dichloroethane (DCE) | Room temperature. nih.gov |

Structural Diversification on the Carboxamide Functional Group

The carboxamide moiety of this compound offers a prime site for structural modification, enabling the synthesis of a diverse array of derivatives with potentially altered physicochemical and biological properties. Key derivatization strategies include N-alkylation, N-arylation, and conversion to other functional groups.

N-Alkylation and N-Arylation: The nitrogen atom of the carboxamide can be functionalized through various N-alkylation and N-arylation reactions. Standard alkylation conditions, such as the use of alkyl halides in the presence of a base (e.g., K₂CO₃ in DMF or NaH in DMF), can introduce a wide range of alkyl substituents. Reductive amination represents another viable route for introducing N-substituents. For instance, the reaction of N-Boc-piperidin-4-one with 3,4-dichloroaniline, followed by modifications on the piperidine nitrogen, showcases the utility of this approach in generating N-substituted piperidine derivatives. researchgate.net

Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, are powerful methods for the N-arylation of amides, including piperidine-2-carboxamide. These reactions typically employ palladium or copper catalysts to forge the C-N bond between the amide nitrogen and an aryl halide. The choice of ligand is often critical for achieving high yields and functional group tolerance in these transformations. For example, (S)-N-methylpyrrolidine-2-carboxylate has been identified as an efficient ligand for the copper-catalyzed N-arylation of amides with aryl halides under mild conditions. researchgate.net

Conversion to Other Functional Groups: The carboxamide group can be transformed into other important functional moieties. Dehydration of the primary carboxamide using reagents like chlorocarbonylsulfenyl chloride in the presence of pyridine can yield the corresponding nitrile. nih.gov This transformation proceeds through the formation of a piperidin-3-yl-oxathiazol-2-one intermediate, which upon elimination of sulfur oxide, affords the nitrile. nih.gov

The Hofmann rearrangement offers a pathway to convert the carboxamide into a primary amine with one less carbon atom. This reaction proceeds through an isocyanate intermediate formed by treating the amide with bromine and a strong base. thieme-connect.comnih.gov The intermediate can then be hydrolyzed to the amine or trapped with an alcohol to form a carbamate. thieme-connect.comnih.gov While a classic reaction, its application to piperidine-2-carboxamide would yield the corresponding 2-aminopiperidine (B1362689) derivative.

Below is a table summarizing various strategies for the diversification of the carboxamide functional group.

| Transformation | Reagents and Conditions | Product Functional Group |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | N-Alkyl Carboxamide |

| N-Arylation | Aryl halide, Pd or Cu catalyst, Ligand, Base | N-Aryl Carboxamide |

| Dehydration | Chlorocarbonylsulfenyl chloride, Pyridine | Nitrile |

| Hofmann Rearrangement | Br₂, NaOH | Primary Amine |

Substituent Effects on Aromatic Moieties

When an aromatic ring is incorporated into the piperidine-2-carboxamide scaffold, either at the piperidine nitrogen or as a substituent on the carboxamide nitrogen, the nature and position of substituents on this ring can significantly influence the molecule's reactivity and properties. These effects can be broadly categorized as electronic and steric.

Electronic Effects: The electronic properties of substituents on an aromatic ring, whether electron-donating or electron-withdrawing, can alter the electron density of the entire molecule. This, in turn, affects the reactivity of various functional groups. For instance, in the synthesis of piperidines via intramolecular reductive hydroamination, strong electron-releasing groups (e.g., 4-OMe) on an aryl ring led to hydrolyzed derivatives instead of the desired piperidines, while strong electron-withdrawing groups (e.g., NO₂) completely inhibited the reaction. nih.gov

Quantitative structure-activity relationship (QSAR) studies on piperidine and piperazine (B1678402) carboxamide derivatives have highlighted the importance of steric, electrostatic, and hydrophobic properties of substituents in determining their biological activity. nih.gov These computational models can predict the activity of new compounds and provide insights into the structural requirements for desired interactions.

Steric Effects: The size and position of substituents on an aromatic ring can exert steric hindrance, influencing reaction rates and, in some cases, dictating the regioselectivity of a reaction. In the context of N-aryl piperidine derivatives, the substitution pattern on the aromatic ring can greatly influence their affinity for biological targets. researchgate.net

The interplay of electronic and steric effects is crucial in directing the outcome of chemical transformations. A systematic investigation involving the synthesis of a library of N-aryl piperidine-2-carboxamide derivatives with a variety of substituents would be necessary to fully elucidate these effects on the reactivity of this specific scaffold.

The following table illustrates the potential impact of different substituent types on the reactivity of an N-aryl piperidine-2-carboxamide derivative.

| Substituent Type on Aryl Ring | Example | Potential Effect on Reactivity |

| Electron-Donating (Inductive) | -CH₃ | May increase nucleophilicity of the piperidine nitrogen. |

| Electron-Donating (Resonance) | -OCH₃ | Can significantly increase electron density throughout the aromatic system and potentially the amide. |

| Electron-Withdrawing (Inductive) | -Cl, -Br | Can decrease the nucleophilicity of the piperidine nitrogen and affect the acidity of N-H protons. |

| Electron-Withdrawing (Resonance) | -NO₂, -CN | Strongly deactivates the aromatic ring towards electrophilic substitution and can influence the reactivity of the carboxamide. |

| Sterically Bulky | -C(CH₃)₃ | May hinder reactions at adjacent positions on the aromatic ring or at the amide nitrogen. |

Stereoselective Derivatization Strategies

The piperidine-2-carboxamide core contains a stereocenter at the C2 position. Stereoselective derivatization strategies aim to either control the stereochemistry during the synthesis of the piperidine ring or to introduce new stereocenters with high diastereoselectivity on a pre-existing scaffold.

Diastereoselective Alkylation: One common approach to introduce new stereocenters is through the diastereoselective alkylation of enolates. For piperidine derivatives, chelated enolates of α-aminoketones have been shown to be excellent nucleophiles in palladium-catalyzed allylic alkylations, proceeding with high diastereoselectivity. acs.org The stereochemical outcome is often controlled by the geometry of the enolate and the steric bulk of existing substituents. acs.org Similarly, the alkylation of chiral oxazolopiperidone lactams, derived from chiral amino alcohols, allows for the regio- and stereocontrolled introduction of substituents at various positions on the piperidine ring. rsc.org

Kinetic Resolution: Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. In the context of piperidines, the use of a chiral base, such as n-BuLi complexed with sparteine, can selectively deprotonate one enantiomer of an N-Boc-2-arylpiperidine, allowing for the enantioenriched starting material to be recovered and the lithiated enantiomer to be trapped with an electrophile. researchgate.netorganic-chemistry.org This method has been successfully applied to 2-aryl-4-methylenepiperidines and spirocyclic 2-arylpiperidines, demonstrating its utility in generating highly enantioenriched and functionalizable piperidine fragments. researchgate.netorganic-chemistry.org

Photoredox Catalysis: Recent advances have demonstrated the use of photoredox catalysis for the highly diastereoselective α-amino C–H arylation of functionalized piperidines. nih.gov This method often proceeds through a reaction cascade involving an initial non-selective C–H arylation followed by an epimerization to the most stable stereoisomer. nih.gov

The table below summarizes key stereoselective derivatization strategies applicable to the piperidine-2-carboxamide scaffold.

| Strategy | Key Features | Typical Outcome |

| Diastereoselective Alkylation | Use of chiral auxiliaries or chelation control. | Formation of a new stereocenter with a specific relative configuration to the existing one. |

| Kinetic Resolution | Enantioselective reaction with a chiral reagent or catalyst. | Separation of enantiomers, providing access to enantioenriched starting material and a derivatized product. |

| Photoredox-Catalyzed Arylation/Epimerization | Light-mediated C-H functionalization followed by equilibration. | Formation of the thermodynamically most stable diastereomer. |

Mechanistic Studies of Novel Chemical Transformations

Understanding the mechanisms of novel chemical transformations involving this compound is essential for optimizing reaction conditions and expanding their synthetic utility. Mechanistic studies often involve a combination of experimental techniques and computational analysis.

Experimental Approaches: Kinetic studies can provide valuable information about the rate-determining step of a reaction and the influence of various parameters such as reactant concentrations, temperature, and catalyst loading. The isolation and characterization of reaction intermediates can also offer direct evidence for a proposed reaction pathway. For example, in the piperidine-catalyzed Knoevenagel condensation, the role of iminium and enolate ions as key intermediates has been elucidated through mechanistic investigations. nih.gov

Computational Studies: Density Functional Theory (DFT) calculations have become an invaluable tool for probing reaction mechanisms. These calculations can be used to determine the geometries of reactants, transition states, and products, as well as their relative energies. This information allows for the mapping of the potential energy surface of a reaction and the identification of the most favorable pathway. For instance, DFT studies have been employed to understand the rate of rotation of the N-Boc group in 2-aryl-4-methylenepiperidines, which is crucial for interpreting the results of kinetic resolution experiments. researchgate.net Computational analyses have also been used to investigate the transition states in copper-catalyzed intramolecular carboamination reactions for the formation of piperidines. Furthermore, in silico analysis of piperidine carboxamide derivatives has been used to predict their binding modes and affinities for biological targets.

The synergistic combination of experimental and computational methods provides a powerful approach to unraveling the intricate details of novel chemical transformations involving the piperidine-2-carboxamide scaffold, thereby paving the way for the rational design of new synthetic methodologies.

Biological Activity and Mechanistic Investigations in Vitro and Preclinical Focus

Interaction with Molecular Targets

Derivatives of piperidine-2-carboxamide (B12353) have been investigated for their activity at several important biological targets, including ion channels, G-protein coupled receptors, and enzymes.

Sodium Ion Channel Modulation and Nerve Conduction Mechanisms

Interaction with TRPA1 Receptors

A class of piperidine (B6355638) carboxamides (PIPCs) has been identified as potent, noncovalent agonists of the human transient receptor potential ankyrin 1 (TRPA1) channel. TRPA1 is an ion channel that functions as a sensor for irritants and is a therapeutic target for pain, itch, and respiratory diseases.

The primary effect of these PIPCs is the activation of human TRPA1. For example, in HEK-293F cells expressing human TRPA1, PIPC1 and PIPC2 induced robust calcium influx. The potency of these compounds is influenced by the chirality at the piperidine center, with the (R)-enantiomers being significantly more potent.

| Compound | EC50 (nM) |

|---|---|

| PIPC1 ((R)-enantiomer) | 6.5 |

| PIPC2 ((R)-enantiomer) | 26 |

| PIPC3 ((S)-enantiomer of PIPC1) | 2200 |

| PIPC4 ((S)-enantiomer of PIPC2) | >10000 |

Preclinical Biological Evaluation of Piperidine-2-carboxamide Derivatives

Investigations in Neurotransmitter Systems (e.g., related to anxiety disorders)

The modulation of neurotransmitter systems is a key area of investigation for potential anxiolytic drugs. As discussed in section 6.1.2, piperidine-2-carboxamide derivatives have been shown to act as positive allosteric modulators of the 5-HT2C receptor. The serotonergic system is deeply implicated in the pathophysiology of anxiety disorders. By enhancing the signaling of endogenous serotonin at 5-HT2C receptors, these compounds have the potential to influence anxiety-related behaviors. Preclinical studies with the 5-HT2C PAM CYD-1-79 have shown that it can modulate behaviors associated with this receptor, such as spontaneous locomotor activity.

However, direct preclinical studies evaluating the anxiolytic effects of piperidine-2-carboxamide derivatives in established animal models of anxiety are not widely reported in the current scientific literature. While the mechanism of action at the 5-HT2C receptor suggests potential for anxiolytic activity, further specific behavioral studies are needed to confirm this.

Anticonvulsant Activity Assessment (e.g., Maximal Electroshock Seizure (MES) test in mice)

Derivatives of piperidine-2-carboxamide, also known as 2-piperidinecarboxylic acid (2-PC; pipecolic acid), have been investigated for their ability to block seizures induced by maximal electroshock (MES) in mice. nih.gov In these studies, the protective index (PI), a ratio of neurotoxicity to anticonvulsant potency, is a key measure of a compound's potential utility. For a series of 2-PC benzylamides, PI values in the MES test ranged from 1.3 to 4.5. nih.gov

The mechanism of action for these compounds has been linked to the N-methyl-D-aspartate (NMDA) receptor. Research indicated that benzylamide derivatives of 2-PC can displace ligands that bind to the phencyclidine (PCP) site of the NMDA receptor. nih.gov Such compounds are considered low-affinity uncompetitive antagonists of the NMDA receptor's ionophore, a characteristic associated with effective anticonvulsant activity and lower neurological toxicity. nih.gov While all tested compounds showed some ability to inhibit this binding, a direct correlation between the binding affinity and the pharmacological activity was not clearly established. nih.gov Further studies on specific analogs, using N-(2,6-dimethyl)phenyl-2-piperidinecarboxamide and N-(alpha-methylbenzyl)-2-piperidinecarboxamide as lead structures, have explored how molecular modifications affect anticonvulsant activity in the MES test. nih.gov For instance, some piperidine carboxamide derivatives have been shown to inhibit NMDA-induced convulsions in mice, suggesting that their anticonvulsant properties may result from calpain inhibition in the brain. nih.gov

Table 1: Anticonvulsant Activity of Piperidine-2-Carboxamide Derivatives in MES Test

| Compound Type | Test Model | Finding | Reference |

|---|---|---|---|

| 2-PC benzylamides | MES test in mice | Protective Index (PI) values ranged from 1.3 to 4.5. | nih.gov |

| N-benzyl series analogues | MES test in mice | Introduction of 3-Cl, 4-Cl, 3,4-Cl2, or 3-CF3 groups on the aromatic ring increased MES activity. | nih.gov |

| Keto amide derivatives | NMDA-induced convulsions in mice | Keto amides 11f and 11j inhibited convulsions, indicating calpain inhibition as a potential mechanism. | nih.gov |

Potential Anticancer Properties and Cytotoxicity Mechanisms (e.g., apoptosis induction, pathway inhibition)

Piperidine and its derivatives have demonstrated significant potential as anticancer agents, acting through various molecular pathways to induce the death of malignant cells. nih.govbgu.ac.il The primary mechanisms involved are the induction of apoptosis and autophagy. nih.gov

Apoptosis Induction: Piperidine derivatives can trigger apoptosis by modulating the expression of key regulatory proteins. nih.gov A critical mechanism is the regulation of the Bax and Bcl-2 protein families. A high Bax-to-Bcl-2 ratio is known to promote apoptosis by leading to the release of cytochrome c from the mitochondria. nih.gov Structurally related compounds have been shown to elevate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2 in a dose-dependent manner. nih.gov This shift in the Bax:Bcl-2 ratio activates the intrinsic apoptotic pathway. nih.gov Furthermore, piperine, a related natural alkaloid, induces apoptosis in ovarian cancer cells by increasing the phosphorylation of JNK and p38 MAPK. nih.gov

Pathway Inhibition: The anticancer effects of piperidine derivatives are also linked to their ability to inhibit crucial signaling pathways essential for cancer cell survival, proliferation, and migration. nih.govbgu.ac.il These pathways include STAT-3, NF-κB, and PI3K/Akt. nih.govbgu.ac.il By regulating these pathways, the compounds can lead to cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. nih.govresearchgate.net For example, a specific piperidine derivative, 2-amino-4-(1-piperidine) pyridine (B92270), was found to inhibit cell cycle progression past the S phase in colon cancer cells, effectively arresting the cycle in the G1/G0 phase. nih.gov Some piperidine carboxamide derivatives have been identified as novel inhibitors of anaplastic lymphoma kinase (ALK), an important target in cancer therapy. researchgate.net

Table 2: Anticancer Mechanisms of Piperidine Derivatives

| Mechanism | Pathway/Target | Effect | Reference |

|---|---|---|---|

| Apoptosis Induction | Bax/Bcl-2 Ratio | Upregulates pro-apoptotic Bax, downregulates anti-apoptotic Bcl-2. | nih.gov |

| Apoptosis Induction | JNK/p38-MAPK | Increases phosphorylation, leading to apoptosis in ovarian cancer cells. | nih.gov |

| Pathway Inhibition | STAT-3, NF-κB, PI3K/Akt | Regulates key survival pathways. | nih.govbgu.ac.il |

| Cell Cycle Arrest | G1/G0 Phase | Inhibits cell cycle progression in colon cancer cells. | nih.gov |

| Enzyme Inhibition | Anaplastic Lymphoma Kinase (ALK) | Acts as a novel inhibitor for anticancer effects. | researchgate.net |

Analgesic and Anti-inflammatory Research (focus on underlying mechanisms)

The piperidine scaffold is a core component of various molecules investigated for analgesic and anti-inflammatory properties. While direct research on piperidine-2-carboxamide hydrochloride is limited in this specific area, studies on related piperidine derivatives provide insight into potential mechanisms. The anti-inflammatory effects of some derivatives are attributed to their ability to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). scispace.comresearchgate.net The structurally related compound piperine has been shown to possess anti-inflammatory effects, which are linked to its ability to protect against oxidative damage by quenching free radicals and reactive oxygen species. nih.gov This antioxidant activity may contribute to its anti-inflammatory profile, as oxidative stress is a key component of the inflammatory process.

Antioxidant Activity Investigations

Piperidine-containing compounds have been evaluated for their antioxidant potential through various in vitro assays. scispace.comresearchgate.net The most common methods used to assess this activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. scispace.com

In studies evaluating novel piperidine derivatives, compounds have demonstrated significant free radical scavenging capacity. For instance, one study found that all tested piperidine derivatives showed antioxidant potentials greater than 49% at a concentration of 1 mg/ml in the DPPH assay. academicjournals.orgresearchgate.net The most potent compound in that series demonstrated a scavenging capacity of 78% at 1000 µg/ml. academicjournals.orgresearchgate.net The antioxidant activity of some piperidine derivatives has been suggested as the underlying mechanism for their anticonvulsant effects. scispace.com For example, iso-6-cassine, a piperidine derivative, exhibited potent in vitro antioxidant activity and also increased the latency to seizure onset, suggesting a direct link between the two properties. scispace.com The antioxidant mechanism often involves the compound's ability to donate a hydrogen or electron to a free radical, thereby neutralizing it. who.int

Table 3: Antioxidant Activity of Piperidine Derivatives

| Compound Series | Assay | Key Finding | Reference |

|---|---|---|---|

| Novel Piperidine Derivatives | DPPH | Scavenging capacity ranged from 49% to 78% at 1000 µg/ml. | academicjournals.orgresearchgate.net |

| Iso-6-cassine | In vitro antioxidant assays | Potent antioxidant activity correlated with anticonvulsant effects. | scispace.com |

| Phenylcyclidine (PCP) Analogs | Malondialdehyde, NO, SOD assessment | A methoxyphenyl tetralyl piperidine analog showed marked antioxidant activity. | scispace.comresearchgate.net |

| N-aryl-2, 6-dioxo-piperid-3-ene-4-carboxylates | DPPH | Derivatives with unsubstituted phenyl and 4-nitro substituted phenyl rings showed the highest scavenging activity. | scispace.comresearchgate.net |

Antimicrobial and Antifungal Activity Evaluations

Derivatives of piperidine carboxamide have been synthesized and evaluated for their efficacy against various microbial pathogens. researchgate.net Antimicrobial activity is typically assessed using methods like the disc diffusion method to determine the zone of inhibition against bacterial and fungal strains. researchgate.netbiointerfaceresearch.com

In one study, newly synthesized piperidine derivatives were tested against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. biointerfaceresearch.com The results showed that the compounds were active against both types of bacteria, with one analog demonstrating higher activity than the other. biointerfaceresearch.com Another study on piperidine-4-carboxamide derivatives found that a sulphonyl derivative exhibited good antifungal activity. researchgate.net However, the activity can be highly variable depending on the specific derivative and the microbial species. For example, a series of six novel piperidine derivatives showed that one compound exhibited the strongest inhibitory activity against seven tested bacteria, while another had the least activity. academicjournals.orgresearchgate.net In the same study, none of the six compounds were active against the fungal species Fusarium verticillioides, Candida utilis, or Penicillium digitatum, but some showed varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.orgresearchgate.net The addition of certain chemical moieties, such as thiosemicarbazone to a piperidin-4-one core, has been shown to significantly enhance antifungal activity. biomedpharmajournal.org

Table 4: Antimicrobial and Antifungal Activity of Piperidine Derivatives

| Compound Type | Target Organism(s) | Method | Result | Reference |

|---|---|---|---|---|

| Piperidine Derivatives | S. aureus (Gram+), E. coli (Gram-) | Disc Diffusion | Active against both; one analog was more active than another. | biointerfaceresearch.com |

| Piperidine-4-carboxamide Derivative | Fungi | Disc Diffusion | Sulphonyl derivative showed good antifungal activity. | researchgate.net |

| Novel Piperidine Derivatives | Various Bacteria & Fungi | Disc Diffusion | Activity varied significantly among derivatives and microbial species. | academicjournals.orgresearchgate.net |

| Piperidin-4-one Thiosemicarbazones | Fungi | In vitro assays | Addition of thiosemicarbazone moiety enhanced antifungal activity. | biomedpharmajournal.org |

Structure-Activity Relationship (SAR) Elucidation

Influence of Substituents on Biological Potency and Selectivity

The biological activity of piperidine-2-carboxamide derivatives is highly dependent on the nature and position of substituents on both the piperidine ring and the carboxamide side chain. Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds for various therapeutic targets.

For Anticonvulsant Activity: SAR studies on N-benzyl-2-piperidinecarboxamide analogs revealed specific structural requirements for enhanced activity in the MES test. nih.gov

Aromatic Ring Substitution: The introduction of electron-withdrawing groups such as 3-chloro, 4-chloro, 3,4-dichloro, or 3-trifluoromethyl on the N-benzyl aromatic ring led to an increase in MES activity. nih.gov

Alpha-Methyl Group Replacement: Replacing the alpha-methyl group on the benzyl (B1604629) side chain with larger groups like isopropyl or an additional benzyl group enhanced MES activity without increasing neurotoxicity. nih.gov

Piperidine Ring Substitution: Substitution on the nitrogen of the piperidine ring resulted in a decrease in both MES activity and neurotoxicity. nih.gov

Carbonyl Group Reduction: Reduction of the amide carbonyl group led to a complete loss of anticonvulsant activity, highlighting its importance for the pharmacophore. nih.gov

Carboxamide Position: Moving the carboxamide group from the 2-position to the 3- or 4-positions on the piperidine ring decreased both MES activity and neurotoxicity. nih.gov

For Anticancer Activity: The antiproliferative action of piperidine derivatives is also sensitive to structural modifications. For a series of piperine-carboximidamide hybrids, substitutions on the aryl carboximidamide pharmacophore significantly influenced their cytotoxic potency against cancer cells. nih.gov Similarly, for piperidine carboxamide derivatives designed as ALK inhibitors, SAR studies focused on optimizing both sides of the molecule to improve potency and selectivity over related kinases. researchgate.net

For Other Biological Activities: The introduction of fluorine atoms into the N-alkyl side chains of piperidine-2-carboxamides was found to modulate pharmacologically relevant properties like basicity and lipophilicity. nih.gov For soluble epoxide hydrolase (sEH) inhibitors, SAR studies showed that bulky, nonpolar cycloalkyl groups on the left-hand side of the piperidine amide structure are well-tolerated and can lead to potent, sub-nanomolar inhibitors. nih.gov In the case of dopamine and serotonin reuptake inhibitors, the stereochemistry and specific substitutions (e.g., naphthyl groups) on the piperidine ring showed different degrees of selectivity for the monoamine transporters. nih.gov

Stereochemical Impact on Biological and Pharmacological Profile

The stereochemistry of molecules containing a chiral center, such as this compound, is a critical determinant of their biological and pharmacological properties. The spatial arrangement of atoms can significantly influence a molecule's interaction with chiral biological targets like enzymes and receptors, leading to differences in efficacy, potency, and even the nature of the pharmacological response between enantiomers. thieme-connect.comresearchgate.net The introduction of a chiral center in a piperidine ring can lead to enantiomers with distinct abilities to fit into the binding sites of proteins. thieme-connect.comresearchgate.net This can result in one enantiomer exhibiting the desired therapeutic activity while the other may be less active, inactive, or in some cases, contribute to undesirable side effects.

A pertinent example illustrating the profound impact of stereochemistry can be found in studies of closely related piperidine carboxamide derivatives. For instance, in a series of N-arylpiperidine-3-carboxamide derivatives investigated for their antimelanoma activities, a significant difference in biological activity was observed between the enantiomers. The (S)-isomer of one such compound demonstrated markedly improved antimelanoma activity and induction of a senescence-like phenotype in human melanoma cells compared to its (R)-isomer. nih.gov This highlights how a specific stereochemical configuration can be crucial for the desired biological effect.

The following table presents data from a study on N-arylpiperidine-3-carboxamide derivatives, showcasing the difference in antiproliferative activity between enantiomers.

This table is illustrative and based on data for piperidine-3-carboxamide derivatives, as specific data for this compound was not available. The data demonstrates the principle of stereochemical impact on biological activity. nih.gov

In Vitro Metabolic Stability and Degradation Studies (e.g., in human liver microsomes)

The metabolic stability of a compound is a key factor in determining its pharmacokinetic profile and, consequently, its therapeutic potential. In vitro studies using human liver microsomes are a standard method for assessing the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are the major enzymes responsible for drug metabolism in the liver. springernature.com These studies provide crucial information on the rate of degradation of a compound, which helps in predicting its in vivo clearance and half-life.

For piperidine-containing compounds, metabolic pathways often involve N-dealkylation and hydroxylation of the piperidine ring. nih.gov The specific enzymes involved can vary, with CYP3A4 and CYP2D6 often playing significant roles in the metabolism of piperidine derivatives. nih.govacs.org The rate of metabolism can be influenced by the nature and position of substituents on the piperidine ring and the carboxamide group.

Studies on analogues of this compound, such as N-alkyl-substituted piperidine-2-carboxamides (e.g., ropivacaine and levobupivacaine), have shown that these compounds are metabolized in human liver microsomes. nih.gov The degradation rates can be influenced by factors such as lipophilicity. Moreover, due to the chiral nature of the piperidine-2-carboxamide core, diastereomeric pairs (when the N-alkyl group is also chiral) can exhibit different rates of oxidative degradation. nih.gov

The following table presents data on the in vitro metabolic stability of some piperidine-derived amide compounds in human and rat liver microsomes, illustrating the half-life (t1/2) of these compounds.

This table is based on data for piperidine-derived amide sEH inhibitors and is intended to illustrate the concept of in vitro metabolic stability. Specific data for this compound was not available. nih.gov

The data indicates that structural modifications can significantly alter metabolic stability. For instance, the introduction of deuterium at certain positions in the molecule (analogs 3h and 3i) led to a notable increase in the metabolic half-life in both human and rat liver microsomes compared to the parent compound. nih.gov This suggests that the site of metabolic attack is sensitive to isotopic substitution. While the specific metabolic pathways for this compound are not detailed in the available literature, it is plausible that it undergoes similar metabolic transformations to other piperidine carboxamides, including hydroxylation and N-dealkylation, catalyzed by CYP enzymes. The stereochemistry at the 2-position of the piperidine ring could also lead to stereoselective metabolism, where one enantiomer is metabolized at a different rate than the other, as has been observed with other chiral drugs. nih.gov

Advanced Applications and Future Research Directions of Piperidine 2 Carboxamide Hydrochloride

Role as a Pharmaceutical Intermediate in Drug Design and Discovery

The piperidine (B6355638) moiety is one of the most important synthetic fragments in the design and construction of drugs, found in numerous classes of pharmaceuticals. nih.govinnospk.com Piperidine-2-carboxamide (B12353) hydrochloride serves as a crucial building block and structural scaffold in the synthesis of new therapeutic agents.

Facilitating the Development of Novel Drug Candidates

Piperidine-2-carboxamide hydrochloride functions as a key pharmaceutical intermediate, streamlining the synthesis of more complex drug molecules. Its pre-formed ring structure provides a foundational component that chemists can elaborate upon, significantly simplifying the pathway to novel drug candidates. A primary example of its utility is in the synthesis of local anesthetics. It is a vital intermediate in the production of Ropivacaine and a related compound to Bupivacaine. innospk.comcphi-online.comcalpaclab.com In these syntheses, the piperidine-2-carboxamide core constitutes a significant portion of the final active pharmaceutical ingredient, and its availability is crucial for efficient manufacturing.